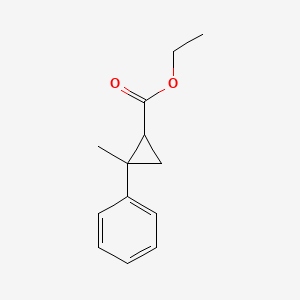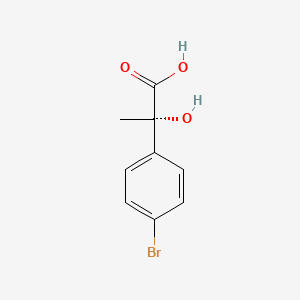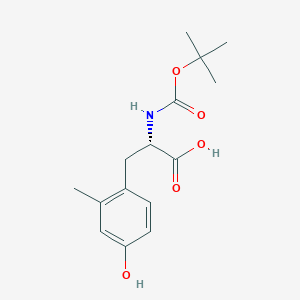
N-Boc-2-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-methyl-L-tyrosine, also known as N-tert-butoxycarbonyl-2-methyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the 2-methyl-L-tyrosine molecule. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the amino site during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
- Dissolve 2-methyl-L-tyrosine in DCM or THF.
- Add DIPEA or TEA to the solution.
- Slowly add Boc2O to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Free amine (2-methyl-L-tyrosine) after Boc removal.
Applications De Recherche Scientifique
N-Boc-2-methyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-2-methyl-L-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Boc-2-methyl-L-tyrosine can be compared with other Boc-protected amino acids, such as:
N-Boc-L-tyrosine: Similar structure but without the methyl group on the tyrosine side chain.
N-Boc-L-phenylalanine: Similar protecting group but with a different aromatic side chain.
N-Boc-L-tryptophan: Similar protecting group but with an indole side chain.
Uniqueness
The presence of the methyl group on the tyrosine side chain in this compound provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
YNNUYNGLAGTLKL-LBPRGKRZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


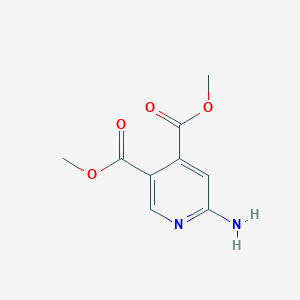

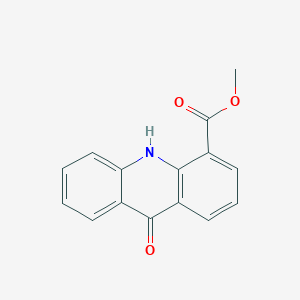
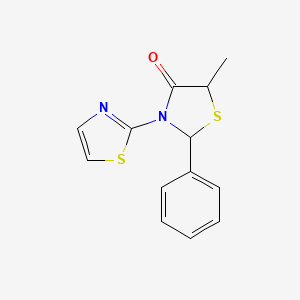

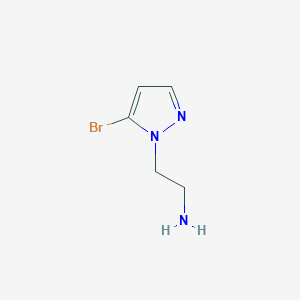
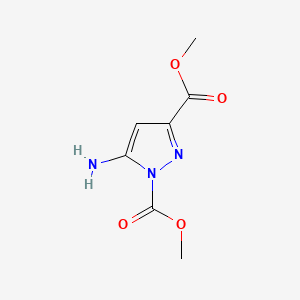


![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
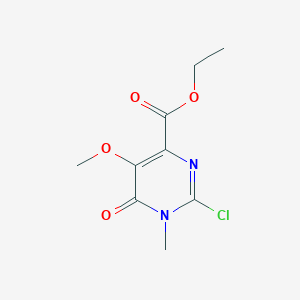
![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
